

# Spectroscopic Characterization of N,N-Dipentylpentanamide: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name:	<i>N,N-dipentylpentanamide</i>
CAS No.:	57303-30-7
Cat. No.:	B12166079

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## Executive Summary & Structural Context

**N,N-dipentylpentanamide** (CAS: 57303-30-7) is a highly lipophilic, symmetric tertiary amide with the molecular formula  $C_{15}H_{31}NO$  and a molecular weight of 241.41 g/mol [1]. In industrial and advanced research settings, highly substituted N,N-dialkylamides are heavily utilized as robust extractants for actinide separation in nuclear fuel reprocessing, as well as stable structural motifs in the design of lipid nanoparticles (LNPs) for targeted drug delivery.

As a Senior Application Scientist, I approach the spectroscopic characterization of such molecules not merely as a data-collection exercise, but as a mechanistic validation of molecular dynamics. The extraordinary stability of the amide bond is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl  $\pi$ -system[2]. This electronic behavior fundamentally dictates the molecule's spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.

# The Causality of Amide Resonance: Rotameric Dynamics

Before analyzing the empirical data, one must understand the causality behind the spectral profile. The resonance delocalization in **N,N-dipentylpentanamide** imparts a partial double-bond character to the C–N bond. This steric and electronic barrier restricts free rotation at room temperature, locking the molecule into distinct syn and anti conformational isomers (rotamers) [3].

Because the two N-pentyl chains are in different spatial environments relative to the carbonyl oxygen, they exhibit magnetic inequivalence. This phenomenon is the diagnostic hallmark of tertiary amides in NMR spectroscopy and requires specific variable-temperature (VT) protocols to validate.

## Spectroscopic Data Summaries

### Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard 1D  $^1\text{H}$  NMR spectrum acquired at 298 K, the restricted C–N rotation causes the  $\alpha$ -protons of the two N-pentyl chains to split into two distinct signals. The acyl chain protons remain singular as they are unaffected by the nitrogen's spatial orientation.

Table 1:  $^1\text{H}$  NMR Assignments (400 MHz,  $\text{CDCl}_3$ , 298 K)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment	Mechanistic Note
3.30	Triplet (t)	2H	N-CH 2( $\alpha$ , syn/anti)	Deshielded by N; split by rotameric effect.
3.20	Triplet (t)	2H	N-CH 2( $\alpha$ , syn/anti)	Deshielded by N; split by rotameric effect.
2.28	Triplet (t)	2H	Acyl-CH 2( $\alpha$ )	Deshielded by adjacent carbonyl C=O.
1.65	Multiplet (m)	2H	Acyl-CH 2( $\beta$ )	Aliphatic chain coupling.
1.45 - 1.60	Multiplet (m)	4H	N-CH 2( $\beta$ )	Overlapping signals from both N-pentyl chains.
1.25 - 1.40	Multiplet (m)	10H	Acyl ( $\gamma$ ), N-alkyl ( $\gamma, \delta$ )	Bulk aliphatic envelope.
0.90	Multiplet (m)	9H	3 $\times$ Terminal CH 3	Overlapping methyl triplets.

Table 2:  $^{13}\text{C}$  NMR Assignments (100 MHz,  $\text{CDCl}_3$ , 298 K)

Chemical Shift ( $\delta$ , ppm)	Carbon Type	Assignment
173.0	Quaternary (C=O)	Carbonyl carbon (typical for tertiary amides).
48.0, 46.0	Secondary (CH <sub>2</sub> )	N- $\alpha$ -carbons (split due to rotamers).
33.0	Secondary (CH <sub>2</sub> )	Acyl- $\alpha$ -carbon.
29.5, 29.0, 27.5, 22.5	Secondary (CH <sub>2</sub> )	Aliphatic backbone carbons ( $\beta, \gamma, \delta$ ).
14.0	Primary (CH <sub>3</sub> )	Terminal methyl carbons.

## Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum of **N,N-dipentylpentanamide** is dominated by the "Amide I" band. Due to the resonance weakening of the C=O double bond, this stretching frequency is significantly lower than that of standard aliphatic ketones (~1715 cm<sup>-1</sup>).

Table 3: Key IR Vibrational Modes (ATR-FTIR, Neat)

Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Diagnostic Significance
~1645	C=O Stretch (Amide I)	Confirms tertiary amide structure; lowered by resonance.
2955, 2925, 2855	C-H Stretch (sp <sup>3</sup> )	Confirms the extensive aliphatic pentyl chains.
1460	C-N Stretch / C-H Bend	Scissoring of aliphatic CH <sub>2</sub> / Amide C-N character.
> 3100	Absence of Signal	Validates purity (no unreacted secondary amine N-H).

## Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Impact (EI) ionization, **N,N-dipentylpentanamide** undergoes predictable fragmentation driven by the stability of the nitrogen lone pair and the carbonyl group.

Table 4: Major MS Fragments (GC-EI-MS, 70 eV)

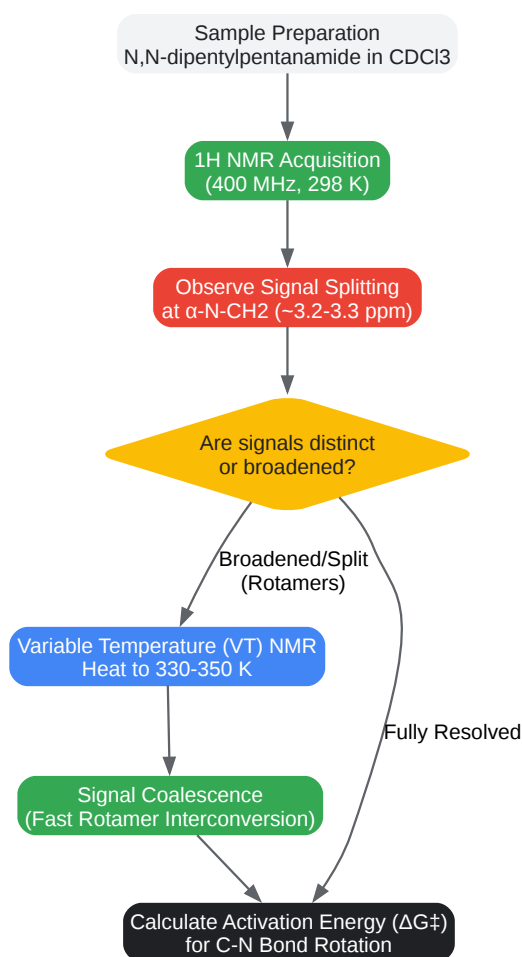
m/z Ratio	Ion Type	Fragmentation Pathway
241	[M] +	Intact Molecular Ion.
199	[M - 42] +	McLafferty Rearrangement (Loss of propene, C <sub>3</sub> H <sub>6</sub> ).
184	[M - 57] +	α-Cleavage (Loss of butyl radical, C <sub>4</sub> H <sub>9</sub> ·).
85	[C <sub>5</sub> H <sub>9</sub> O] +	C-N Bond Cleavage (Acylium ion formation).

## Methodologies & Self-Validating Protocols

To ensure scientific integrity, data collection must be paired with orthogonal validation steps. The following protocols are designed to be self-validating systems.

### Protocol 1: High-Resolution NMR & Rotamer Validation

- Sample Preparation: Dissolve 15-20 mg of **N,N-dipentylpentanamide** in 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>) containing 0.03% v/v tetramethylsilane (TMS).
- Acquisition: Run a standard 1 H sequence (zg30, 16 scans, D1=2s) and a proton-decoupled 13 C sequence (zgpg30, 1024 scans) at 298 K.
- Self-Validation (VT-NMR): To prove that the split signals at 3.20/3.30 ppm are rotamers and not chemical impurities, perform Variable Temperature (VT) NMR. Increase the probe temperature in 10 K increments up to 340 K. As thermal energy overcomes the C-N rotational barrier, the two triplets will broaden and eventually coalesce into a single peak, definitively validating the molecular dynamics[3].



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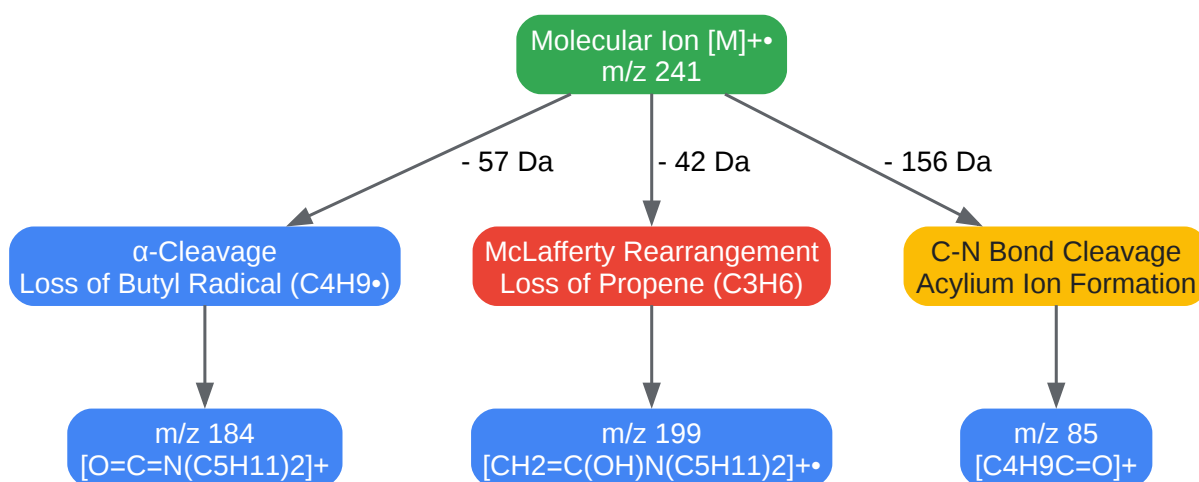
Figure 1: NMR Workflow and Variable Temperature (VT) Rotamer Validation.

## Protocol 2: ATR-FTIR Purity Validation

- Background & Acquisition: Clean the ATR diamond crystal. Collect a background spectrum (air). Apply 1-2 drops of neat **N,N-dipentylpentanamide** and collect the sample spectrum (32 scans, 4 cm<sup>-1</sup> resolution).
- Self-Validation: Analyze the 3100-3500 cm<sup>-1</sup> region. Because this molecule is synthesized via the condensation of an acyl chloride and a secondary amine, the strict absence of a broad N-H stretch validates that the sample is a pure tertiary amide, free of unreacted dipentylamine precursors.

## Protocol 3: GC-EI-MS Fragmentation Analysis

- Chromatography: Inject 1  $\mu\text{L}$  of a 1 mg/mL sample (in hexane) into a GC equipped with an HP-5MS column. Use a temperature gradient from 100  $^{\circ}\text{C}$  to 280  $^{\circ}\text{C}$  (15  $^{\circ}\text{C}/\text{min}$ ).
- Ionization: Utilize EI at 70 eV.
- Self-Validation: Validate the structural assignment by comparing the ratio of the  $\alpha$ -cleavage product ( $m/z$  184) to the acylium ion ( $m/z$  85). The presence of the  $m/z$  199 peak specifically confirms the presence of a  $\gamma$ -hydrogen on the acyl chain, satisfying the geometric requirements for the McLafferty rearrangement.



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Figure 2: Primary EI-MS Fragmentation Pathways for **N,N-dipentylpentanamide**.

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